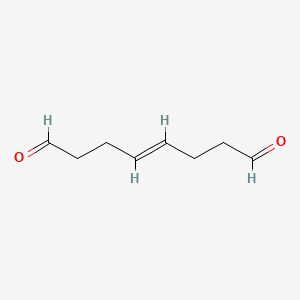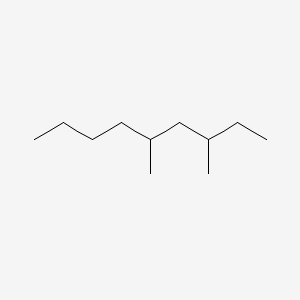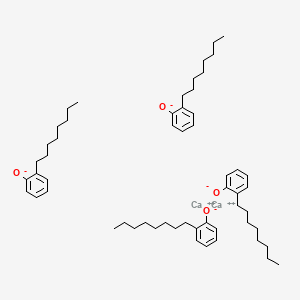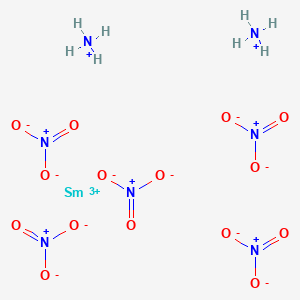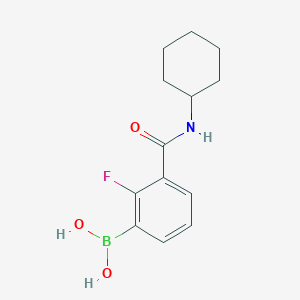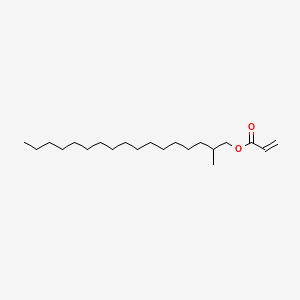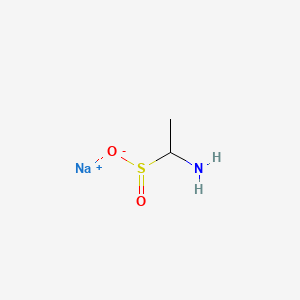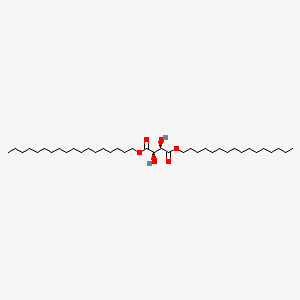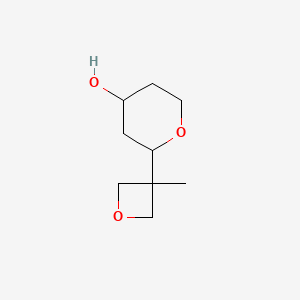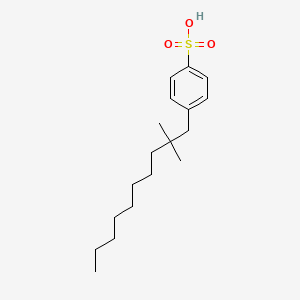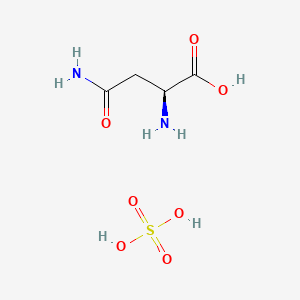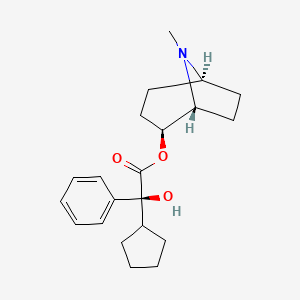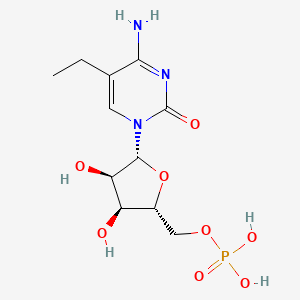
5-Ethylcytidine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule with an ethyl group attached to the fifth carbon of the cytosine ring and a phosphate group attached to the fifth carbon of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 5’-monophosphate typically involves the alkylation of cytidine with an ethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cytidine on the ethylating agent. The resulting 5-ethylcytidine is then phosphorylated using a phosphorylating agent, such as phosphorus oxychloride, to yield 5-Ethylcytidine 5’-monophosphate.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 5’-monophosphate may involve enzymatic synthesis using nucleoside kinases. These enzymes catalyze the phosphorylation of 5-ethylcytidine to produce the monophosphate form. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethyl group, reverting to cytidine 5’-monophosphate.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or functional group reagents can be used under basic or acidic conditions.
Major Products
Oxidation: Products include 5-formylcytidine 5’-monophosphate or 5-carboxycytidine 5’-monophosphate.
Reduction: The major product is cytidine 5’-monophosphate.
Substitution: Products depend on the substituent introduced, such as 5-methylcytidine 5’-monophosphate or 5-ethylthio-cytidine 5’-monophosphate.
Scientific Research Applications
5-Ethylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its role in RNA modification and its potential effects on gene expression.
Medicine: Explored for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of nucleotide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of 5-Ethylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The ethyl group may interfere with base pairing and hydrogen bonding, leading to alterations in gene expression and protein synthesis. The compound may also inhibit enzymes involved in nucleotide metabolism, further affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the ethyl group.
5-Methylcytidine 5’-monophosphate: A similar compound with a methyl group instead of an ethyl group.
5-Hydroxymethylcytidine 5’-monophosphate: Contains a hydroxymethyl group at the fifth carbon.
Uniqueness
5-Ethylcytidine 5’-monophosphate is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other cytidine analogs. This modification can affect its incorporation into nucleic acids and its interactions with enzymes, making it a valuable tool for studying nucleotide modifications and their effects on cellular processes.
Properties
CAS No. |
117309-81-6 |
|---|---|
Molecular Formula |
C11H18N3O8P |
Molecular Weight |
351.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-ethyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H18N3O8P/c1-2-5-3-14(11(17)13-9(5)12)10-8(16)7(15)6(22-10)4-21-23(18,19)20/h3,6-8,10,15-16H,2,4H2,1H3,(H2,12,13,17)(H2,18,19,20)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
SKGFOLAMDDXPCJ-FDDDBJFASA-N |
Isomeric SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


